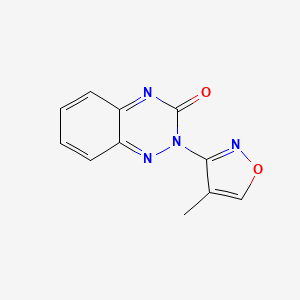

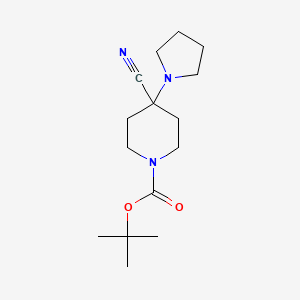

![molecular formula C12H7ClN2O2S B1344515 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-34-4](/img/structure/B1344515.png)

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Specific Scientific Field

Summary of the Application

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . These compounds were evaluated for their antitumor activity .

Methods of Application or Experimental Procedures

The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening .

Results or Outcomes

Compound 3b, the most potent compound examined, displayed broad spectrum antiproliferative activity against all of the tested cell lines . The greatest growth inhibitions were observed against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) .

Anticancer Evaluation and Molecular Docking Studies

Specific Scientific Field

Summary of the Application

A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .

Methods of Application or Experimental Procedures

The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .

Results or Outcomes

All the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .

Antifungal Agents

Specific Scientific Field

Summary of the Application

Imidazothiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their wide range of biological properties, including antifungal properties .

Methods of Application or Experimental Procedures

The antifungal properties of these compounds are typically evaluated using in vitro assays against a variety of fungal strains .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, imidazothiazole derivatives in general have shown promising antifungal activity .

Antiviral Agents

Specific Scientific Field

Summary of the Application

Imidazothiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their antiviral properties .

Methods of Application or Experimental Procedures

The antiviral properties of these compounds are typically evaluated using in vitro assays against a variety of viral strains .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, imidazothiazole derivatives in general have shown promising antiviral activity .

Antihypertensive Agents

Specific Scientific Field

Summary of the Application

Thiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their antihypertensive properties .

Methods of Application or Experimental Procedures

The antihypertensive properties of these compounds are typically evaluated using in vitro assays against a variety of hypertensive models .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, thiazole derivatives in general have shown promising antihypertensive activity .

Anti-Inflammatory Agents

Specific Scientific Field

Summary of the Application

Thiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their anti-inflammatory properties .

Methods of Application or Experimental Procedures

The anti-inflammatory properties of these compounds are typically evaluated using in vitro assays against a variety of inflammatory models .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, thiazole derivatives in general have shown promising anti-inflammatory activity .

将来の方向性

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the known activity of the related compound “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” on the human constitutive androstane receptor (CAR), it would be interesting to investigate whether “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” has similar activity .

特性

IUPAC Name |

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZNLUSBLMONHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649279 |

Source

|

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

CAS RN |

912770-34-4 |

Source

|

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)

![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)

![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)

![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)